molecular formula C18H27ClF2N2O B15018730 1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea

1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea

Cat. No.: B15018730
M. Wt: 360.9 g/mol
InChI Key: MOZATJBKTBEPIU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea is a synthetic organic compound characterized by the presence of a chloro-difluorophenyl group and an undecylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with undecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted urea derivatives.

    Oxidation: Formation of oxidized urea derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as hydrophobic coatings.

    Biological Studies: It is studied for its interactions with biological macromolecules, providing insights into its mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4,5-difluorophenyl)ethanone
  • 1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea

Uniqueness

1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea is unique due to its specific structural features, such as the undecylurea moiety, which imparts distinct physicochemical properties. This uniqueness makes it suitable for applications where other similar compounds may not be effective.

Properties

Molecular Formula

C18H27ClF2N2O

Molecular Weight

360.9 g/mol

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-undecylurea

InChI

InChI=1S/C18H27ClF2N2O/c1-2-3-4-5-6-7-8-9-10-11-22-18(24)23-17-13-16(21)15(20)12-14(17)19/h12-13H,2-11H2,1H3,(H2,22,23,24)

InChI Key

MOZATJBKTBEPIU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1Cl)F)F

Origin of Product

United States

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